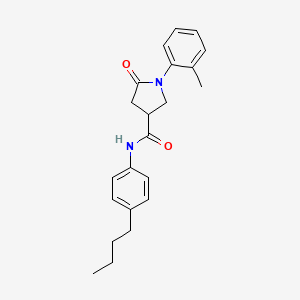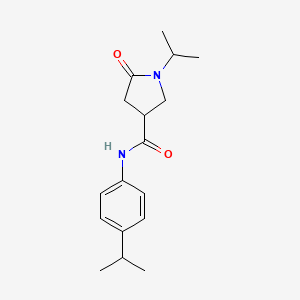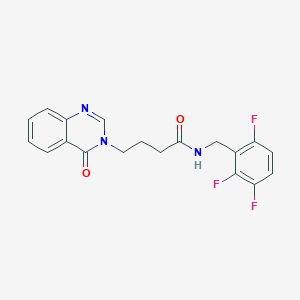![molecular formula C17H23N7O4 B4104729 2-[(6-Ethoxypyridazin-3-YL)oxy]-4,6-bis(morpholin-4-YL)-1,3,5-triazine](/img/structure/B4104729.png)
2-[(6-Ethoxypyridazin-3-YL)oxy]-4,6-bis(morpholin-4-YL)-1,3,5-triazine
Vue d'ensemble
Description
2-[(6-Ethoxypyridazin-3-YL)oxy]-4,6-bis(morpholin-4-YL)-1,3,5-triazine is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a pyridazine ring, a triazine ring, and morpholine groups, which contribute to its diverse chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Ethoxypyridazin-3-YL)oxy]-4,6-bis(morpholin-4-YL)-1,3,5-triazine typically involves multiple steps, starting with the preparation of the pyridazine and triazine precursors. . The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale synthesis of this compound with high purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(6-Ethoxypyridazin-3-YL)oxy]-4,6-bis(morpholin-4-YL)-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a wide range of substituted triazine compounds .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism by which 2-[(6-Ethoxypyridazin-3-YL)oxy]-4,6-bis(morpholin-4-YL)-1,3,5-triazine exerts its effects involves its interaction with specific molecular targets. For example, as a corrosion inhibitor, the compound adsorbs onto the metal surface, forming a protective film that prevents oxidation and corrosion. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloro-4,6-dimethoxy-1,3,5-triazine: Used in ester synthesis and as a coupling reagent.
Hexamethylmelamine: Known for its antitumor properties.
2-amino-4-morpholino-1,3,5-triazine: Used clinically for treating cancer.
Uniqueness
What sets 2-[(6-Ethoxypyridazin-3-YL)oxy]-4,6-bis(morpholin-4-YL)-1,3,5-triazine apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity
Propriétés
IUPAC Name |
4-[4-(6-ethoxypyridazin-3-yl)oxy-6-morpholin-4-yl-1,3,5-triazin-2-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7O4/c1-2-27-13-3-4-14(22-21-13)28-17-19-15(23-5-9-25-10-6-23)18-16(20-17)24-7-11-26-12-8-24/h3-4H,2,5-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCAYAVCXHDGEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)OC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-Methyl-1H-1,3-benzodiazol-1-YL)-3-[2-methyl-5-(propan-2-YL)phenoxy]propan-2-OL](/img/structure/B4104665.png)
![2-[4-(6-Amino-5-cyano-3-naphthalen-2-yl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)-3-phenylpyrazol-1-yl]acetamide](/img/structure/B4104675.png)
![1-[4-nitro-3-(1-pyrrolidinyl)phenyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B4104677.png)
![N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)-5-oxo-3-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B4104680.png)
![2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4104692.png)

![1-(2-chloro-6-nitrophenyl)-4-{[(4-chlorophenyl)thio]acetyl}piperazine](/img/structure/B4104705.png)
![2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B4104710.png)
![1-phenyl-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phthalazine](/img/structure/B4104715.png)
![1-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-2-{[4-PHENYL-5-(PYRIDIN-4-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHANONE](/img/structure/B4104727.png)
![2-({6-[(phenoxyacetyl)amino]-1,3-benzothiazol-2-yl}sulfanyl)-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B4104734.png)
![[3-(Benzyloxy)phenyl][4-(2-chloro-6-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B4104736.png)

